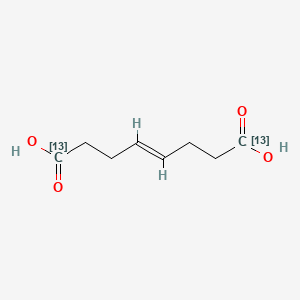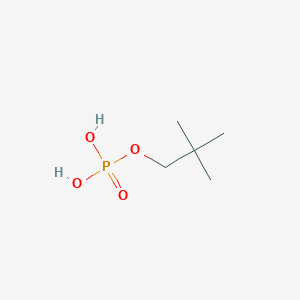
(E)-(1,8-13C2)oct-4-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1,8-13C2)oct-4-enedioic acid is a labeled compound used in various scientific research fields. The labeling with carbon-13 isotopes at positions 1 and 8 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is a derivative of oct-4-enedioic acid, which is an unsaturated dicarboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor that already contains the carbon-13 isotopes and then perform a series of chemical reactions to form the desired compound. The synthetic route may involve steps such as:
Alkylation: Introducing the carbon-13 labeled carbon atoms into the precursor molecule.
Oxidation: Converting intermediate compounds into the desired dicarboxylic acid.
Purification: Using techniques like chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Automated Purification Systems: To ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as aldehydes or ketones.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce aldehydes or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
Applications De Recherche Scientifique
(E)-(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of (E)-(1,8-13C2)oct-4-enedioic acid involves its interaction with molecular targets in various pathways. The carbon-13 labeling allows researchers to track the compound’s behavior and interactions at the molecular level. This can provide insights into:
Metabolic Pathways: Understanding how the compound is metabolized in biological systems.
Molecular Interactions: Studying how the compound interacts with enzymes, receptors, and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-4-enedioic acid: The non-labeled version of the compound.
Other Labeled Dicarboxylic Acids: Such as (E)-(1,8-13C2)hex-4-enedioic acid.
Uniqueness
(E)-(1,8-13C2)oct-4-enedioic acid is unique due to its specific carbon-13 labeling, which allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where precise tracking of carbon atoms is required.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
(E)-(1,8-13C2)oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+/i7+1,8+1 |
Clé InChI |
LQVYKEXVMZXOAH-QDZBZLPOSA-N |
SMILES isomérique |
C(C[13C](=O)O)/C=C/CC[13C](=O)O |
SMILES canonique |
C(CC(=O)O)C=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)


![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)

![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
